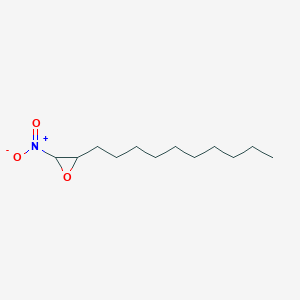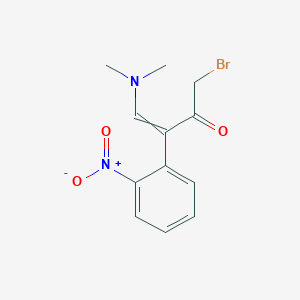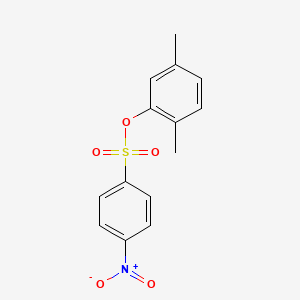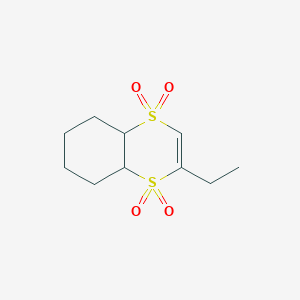
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure characterized by a hexahydro-benzodithiine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Applications De Recherche Scientifique
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares a similar hexahydro structure but differs in functional groups and overall reactivity.
2-Naphthalenemethanol: Another compound with a similar core structure but distinct functional groups and applications.
Uniqueness
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone stands out due to its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
55789-61-2 |
|---|---|
Formule moléculaire |
C10H16O4S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-ethyl-4a,5,6,7,8,8a-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C10H16O4S2/c1-2-8-7-15(11,12)9-5-3-4-6-10(9)16(8,13)14/h7,9-10H,2-6H2,1H3 |
Clé InChI |
AUACOPAVNRDLKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CS(=O)(=O)C2CCCCC2S1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
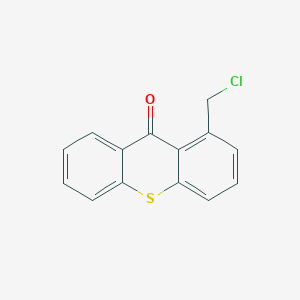
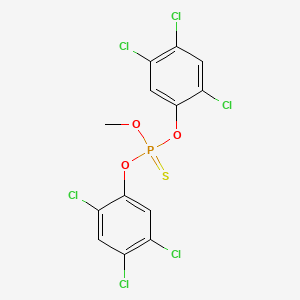
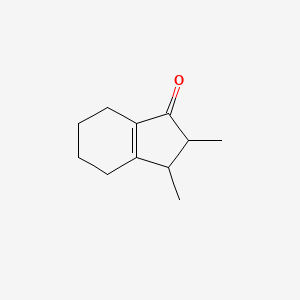
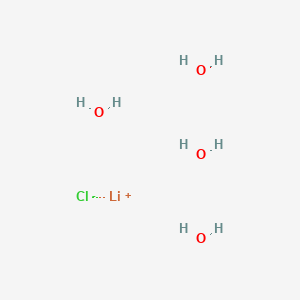
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
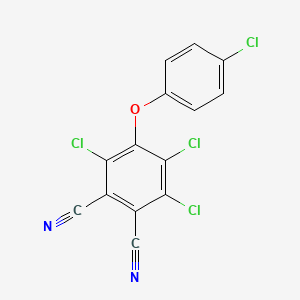
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
